Tioclomarol

Übersicht

Beschreibung

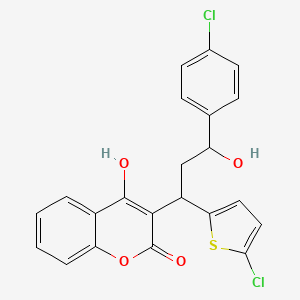

Tioclomarol ist ein Antikoagulans, das zur Klasse der 4-Hydroxycumarin-Vitamin-K-Antagonisten gehört. Es ist ein Medikament der zweiten Generation, das hauptsächlich als Rodentizid verwendet wird und wirksam bei der Bekämpfung von Nagetieren ist, die gegen andere Antikoagulanzien resistent sind .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Reaktion von 4-Chlorphenyl- und 5-Chlor-2-thienyl-Derivaten mit 3-Hydroxypropyl-2-hydroxy-4H-chromen-4-on. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of Tioclomarol involves the reaction of 4-chlorophenyl and 5-chloro-2-thienyl derivatives with 3-hydroxypropyl-2-hydroxy-4H-chromen-4-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tioclomarol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zur Bildung von reduzierten Produkten führt.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenen, können zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Tioclomarol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien mit Antikoagulanzien und Vitamin-K-Antagonisten verwendet.

Biologie: Die Forschung zu seinen Auswirkungen auf biologische Systeme, insbesondere zu seinen Antikoagulanzien-Eigenschaften, ist im Gange.

Medizin: Obwohl es hauptsächlich als Rodentizid verwendet wird, liefern seine Wirkmechanismen Einblicke in die Entwicklung neuer Antikoagulanzien.

Industrie: Seine Verwendung zur Kontrolle von Nagetierpopulationen in landwirtschaftlichen und städtischen Gebieten ist gut dokumentiert

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Vitamin-K-Epoxidreduktase hemmt, das für die Aktivierung von Vitamin-K-abhängigen Gerinnungsfaktoren entscheidend ist. Diese Hemmung verhindert die Bildung aktiver Gerinnungsfaktoren, was zu einer Antikoagulation führt. Die molekularen Zielstrukturen umfassen das Enzym selbst und die an der Synthese von Gerinnungsfaktoren beteiligten Wege .

Wirkmechanismus

Tioclomarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the activation of vitamin K-dependent clotting factors. This inhibition prevents the formation of active clotting factors, leading to anticoagulation. The molecular targets include the enzyme itself and the pathways involved in the synthesis of clotting factors .

Vergleich Mit ähnlichen Verbindungen

Tioclomarol ist unter den Antikoagulanzien aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Warfarin: Ein weiteres 4-Hydroxycumarin-Derivat mit antikoagulierenden Eigenschaften.

Brodifacoum: Ein starkes Antikoagulanzien-Rodentizid mit einem ähnlichen Wirkmechanismus.

Difenacoum: Ein weiteres Rodentizid mit strukturellen Ähnlichkeiten zu this compound

Die Wirksamkeit von this compound gegen resistente Nagetierpopulationen unterscheidet es von diesen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGOVNKNTPWHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875354 | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22619-35-8 | |

| Record name | Tioclomarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22619-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioclomarol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioclomarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioclomarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCLOMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B7C16LFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Tioclomarol work as an anticoagulant?

A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]

Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []

Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?

A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)

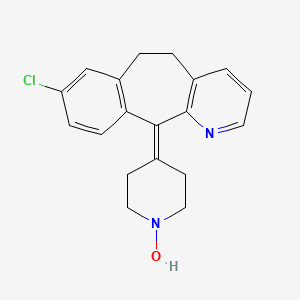

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)